3-Azidophenol

Übersicht

Beschreibung

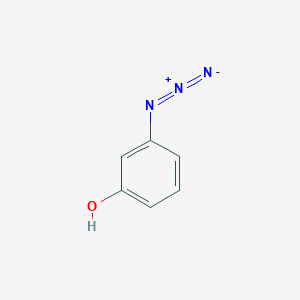

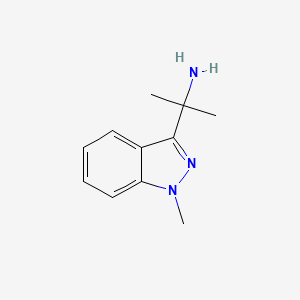

3-Azidophenol is an organic compound with the molecular formula C6H5N3O . It contains an azide functional group (-N3) and a phenolic hydroxyl group (-OH) .

Synthesis Analysis

The synthesis of 3-Azidophenol can be achieved through various methods. One common method involves the reaction of phenol with sodium azide in the presence of copper or copper-free catalysts . Another method involves the reaction of p-aminophenol with sodium azide followed by diazotization.Molecular Structure Analysis

The molecular structure of 3-Azidophenol consists of a phenol group attached to an azide group at the 3-position . The average mass of 3-Azidophenol is 135.123 Da and its monoisotopic mass is 135.043259 Da .Chemical Reactions Analysis

The azide group in 3-Azidophenol makes it a versatile compound in chemical reactions. For instance, it can participate in click chemistry, which involves combining a biomolecule and a substrate of choice to generate a large library of compounds . Additionally, azides can decompose in the presence of light, heat, and catalysts under reagent-free conditions to yield nitrenes .Physical And Chemical Properties Analysis

3-Azidophenol has several physical and chemical properties. It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 1 freely rotating bond and no violations of the Rule of 5 . The ACD/LogP value is 2.19, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Click Chemistry

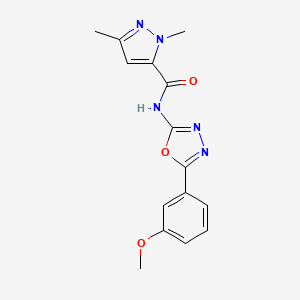

3-Azidophenol is widely used in click chemistry, a powerful synthetic approach that allows the rapid and efficient assembly of complex molecules. Specifically, it participates in azide-alkyne cycloadditions, forming a five-membered triazole ring. This reaction enables the synthesis of diverse compounds, including drug analogs and bioactive molecules .

Bioisosteres in Medicinal Chemistry

Triazoles, including those derived from 3-Azidophenol, serve as important bioisosteres. They mimic the properties of various functional groups and exhibit good stability, rigidity, and polarity. Medicinal chemists utilize triazoles to optimize drug design and enhance pharmacological properties .

Antimalarial Activity

Researchers have synthesized coumarin-appended triazole hybrids using 3-Azidophenol through click chemistry. These compounds were assessed for antimalarial activity against Plasmodium falciparum strains. The results highlight the potential of 3-Azidophenol derivatives in combating malaria .

Nitrene Chemistry

3-Azidophenol serves as a precursor for nitrenes. Upon decomposition, it generates highly reactive nitrenes, which act as electrophiles, nucleophiles, and radical acceptors. Nitrenes play a crucial role in synthetic chemistry, making 3-Azidophenol valuable for designing novel reactions .

Supramolecular Chemistry

Due to its unique electronic properties, 3-Azidophenol contributes to supramolecular chemistry. Researchers explore its ability to form hydrogen bonds, act as a hydrogen bond donor or acceptor, and participate in host-guest interactions. These studies pave the way for innovative materials and functional assemblies .

Photochemistry and Light-Responsive Materials

3-Azidophenol readily decomposes under light, releasing nitrogen gas. This property makes it useful for designing light-responsive materials, such as switches, sensors, and drug delivery systems. Researchers investigate its behavior under specific irradiation conditions to create tailored photochemical reactions .

Zukünftige Richtungen

The future research directions for 3-Azidophenol could include exploring its potential applications in various fields such as medicinal chemistry, agriculture, bioconjugation, chemical synthesis, and supramolecular chemistry . Additionally, safer synthetic methods and a deeper understanding of its electronic nature could be areas of future investigation .

Eigenschaften

IUPAC Name |

3-azidophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-9-8-5-2-1-3-6(10)4-5/h1-4,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXOPNUFEVXGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51642-25-2 | |

| Record name | 3-azidophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B2648014.png)

![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2648016.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2648019.png)

![N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-piperidino-1(6H)-pyrimidinyl]acetamide](/img/structure/B2648022.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2648024.png)

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2648027.png)

![2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2648028.png)

![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2648030.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2648035.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2648037.png)